S-(2-Aminoethyl)-L-cysteine hydrochloride S-(2-Aminoethyl)-L-cysteine hydrochloride Thialysine HCl is utilized in protein synthesis and it is incorporated into proteins in place of lysine.
Brand Name: Vulcanchem
CAS No.: 4099-35-8
VCID: VC0545177
InChI: InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
SMILES: C(CSCC(C(=O)O)N)N.Cl
Molecular Formula: C5H13ClN2O2S
Molecular Weight: 200.69 g/mol

S-(2-Aminoethyl)-L-cysteine hydrochloride

CAS No.: 4099-35-8

Cat. No.: VC0545177

Molecular Formula: C5H13ClN2O2S

Molecular Weight: 200.69 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

S-(2-Aminoethyl)-L-cysteine hydrochloride - 4099-35-8

Specification

CAS No. 4099-35-8
Molecular Formula C5H13ClN2O2S
Molecular Weight 200.69 g/mol
IUPAC Name 2-amino-3-(2-aminoethylsulfanyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
Standard InChI Key CVHKULVNPGAEQM-UHFFFAOYSA-N
Isomeric SMILES C(CSC[C@@H](C(=O)O)N)[NH3+].[Cl-]
SMILES C(CSCC(C(=O)O)N)N.Cl
Canonical SMILES C(CSCC(C(=O)O)N)N.Cl
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

S-(2-Aminoethyl)-L-cysteine hydrochloride features a cysteine core modified by an aminoethyl group (-CH2_2CH2_2NH2_2) attached to the sulfur atom. The L-configuration at the α-carbon ensures stereospecific interactions with biological systems. X-ray crystallography reveals a non-zwitterionic structure in the solid state, stabilized by hydrogen bonds between amino groups, carboxylate oxygens, and chloride ions . The compound’s canonical SMILES representation is Cl.O=C(O)C(N)CSCCN\text{Cl.O=C(O)C(N)CSCCN}, and its InChIKey is CVHKULVNPGAEQM-WCCKRBBISA-N\text{CVHKULVNPGAEQM-WCCKRBBISA-N} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H13ClN2O2S\text{C}_5\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight200.69 g/mol
CAS Registry Number4099-35-8
Melting Point195°C (decomposition)
SolubilityWater-soluble

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of S-(2-Aminoethyl)-L-cysteine hydrochloride typically involves multi-step organic reactions starting from L-cysteine. A widely cited method includes:

  • Esterification: Protection of L-cysteine’s carboxyl group using methanol or ethanol in the presence of hydrochloric acid .

  • Alkylation: Reaction with 2-aminoethylthiol to introduce the aminoethyl moiety, facilitated by nucleophilic substitution at the sulfur atom .

  • Deprotection and Salt Formation: Hydrolysis of the ester group followed by treatment with hydrochloric acid to yield the hydrochloride salt .

An alternative approach, described in patent WO2004039772A1, employs 2-methyl-L-cysteine as a starting material to improve reaction efficiency and purity . Critical to these processes is the use of protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions at the amino and thiol sites.

Table 2: Comparison of Synthesis Methods

MethodStarting MaterialKey StepsYieldReference
Classic AlkylationL-cysteineEsterification → Alkylation60–70%
Methyl-Cysteine Route2-methyl-L-cysteineAlkylation → Hydrolysis75–85%

Biochemical Role and Mechanism

Lysine Analog Behavior

As a structural analog of lysine, thialysine competitively inhibits enzymes in lysine biosynthesis, notably dihydrodipicolinate synthase (DHDPS), which catalyzes the first committed step in lysine production. This inhibition occurs via feedback mechanisms, where thialysine binds to the enzyme’s allosteric site, reducing the synthesis of dihydrodipicolinate. Additionally, it serves as a substrate for lysine 2,3-aminomutase, albeit with reduced catalytic efficiency (kcatk_{\text{cat}} ≈ 30% of lysine). Such interactions make it invaluable for studying radical-based enzymatic mechanisms and amino acid metabolism.

Cellular Impact

Thialysine incorporation into proteins can disrupt lysine-dependent post-translational modifications, such as ubiquitination and histone acetylation. Studies using isotopic labeling (e.g., 15N^{15}\text{N}-thialysine) have elucidated its role in modulating cellular processes like apoptosis and cell cycle regulation.

Applications in Scientific Research

Enzyme Kinetics and Inhibition Studies

Thialysine’s ability to mimic lysine while resisting metabolic breakdown makes it ideal for steady-state kinetic assays. For example, in DHDPS studies, KiK_i values for thialysine range from 2–5 µM, providing insights into allosteric regulation.

Protein Engineering

Researchers utilize thialysine to introduce site-specific modifications in proteins. Its thioether linkage enables covalent conjugation with fluorophores or affinity tags, facilitating structural studies via X-ray crystallography or NMR.

Recent Developments and Future Directions

Recent advancements focus on optimizing synthesis for industrial-scale production and derivatization for targeted drug delivery. For instance, coupling thialysine with nanoparticles enhances its uptake in cancer cells, as demonstrated in vitro . Future research may explore its role in epigenetics and antibiotic development, leveraging its unique biochemical properties.

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